Unii-19moj78E62
Overview
Description
Preparation Methods
The synthesis of Unii-19moj78E62 involves several steps, starting with the preparation of the core phenazine structure. The synthetic route typically includes the following steps:
Formation of the phenazine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the phenazine core.
Formation of the isopropylimino group: This step involves the reaction of the intermediate compound with isopropylamine under specific conditions to form the isopropylimino group.
Final assembly: The final step involves the coupling of the phenyl group to the nitrogen atom of the phenazine core.
Industrial production methods for this compound are typically optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Unii-19moj78E62 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Unii-19moj78E62 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Unii-19moj78E62 involves its interaction with specific molecular targets within cells. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Unii-19moj78E62 can be compared with other similar compounds, such as:
Clofazimine: Both compounds share a phenazine core structure, but this compound has unique substituents that confer different properties.
Phenylpiracetam: This compound has a different core structure but shares some functional groups with this compound, leading to similarities in their chemical behavior.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-phenyl-3-propan-2-yliminophenazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4/c1-18(2)29-24-17-27-25(16-23(24)30-20-8-4-3-5-9-20)31-22-10-6-7-11-26(22)32(27)21-14-12-19(28)13-15-21/h3-18,30H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODRNNREDTYXTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158184-11-1 | |
Record name | 2-Phenazinamine, 5-(4-chlorophenyl)-3,5-dihydro-3-((1-methylethyl)imino)-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2158184111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-CHLOROPHENYL)-3-(ISOPROPYLIMINO)-N-PHENYL-3,5-DIHYDROPHENAZIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19MOJ78E62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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